

# 6-Chloroisoindolin-1-one chemical structure and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** December 2025

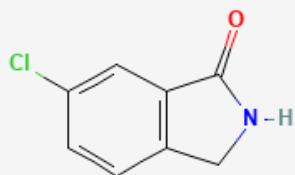
## Compound of Interest

Compound Name: 6-Chloroisoindolin-1-one

Cat. No.: B1281498

[Get Quote](#)

## An In-depth Technical Guide to 6-Chloroisoindolin-1-one


This technical guide provides a comprehensive overview of **6-Chloroisoindolin-1-one**, a heterocyclic compound of interest in chemical research and drug development. The document details its chemical identity, physicochemical properties, spectroscopic data, and a plausible synthetic route, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and IUPAC Name

**6-Chloroisoindolin-1-one** is a chlorinated derivative of isoindolinone. The isoindolinone scaffold is a key structural motif found in various biologically active molecules.

- IUPAC Name: 6-chloro-2,3-dihydroisoindol-1-one[1]
- Synonyms: 6-Chloro-2,3-dihydro-1H-isoindol-1-one, 6-CHLORO-1-ISOINDOLINONE[1]
- CAS Number: 58083-59-3[1]

The chemical structure consists of a bicyclic system where a benzene ring is fused to a five-membered lactam ring, with a chlorine atom substituted at the 6th position of the aromatic ring.



**Figure 1.** 2D Chemical Structure of **6-Chloroisoindolin-1-one**.

## Physicochemical and Spectroscopic Data

The properties of **6-Chloroisoindolin-1-one** are summarized below. While extensive experimental data is not always available in public literature, computed properties and typical spectroscopic features provide valuable information for characterization.

Table 1: Physicochemical Properties

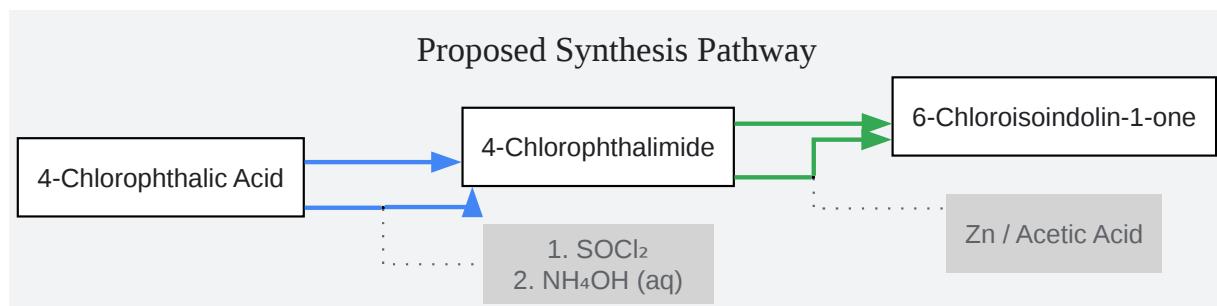
| Property          | Value                                 | Source                                         |
|-------------------|---------------------------------------|------------------------------------------------|
| Molecular Formula | <b>C<sub>8</sub>H<sub>6</sub>ClNO</b> | <a href="#">PubChem[1]</a>                     |
| Molecular Weight  | 167.59 g/mol                          | <a href="#">PubChem[1]</a> <a href="#">[2]</a> |
| Canonical SMILES  | C1C2=C(C=C(C=C2Cl)C(=O)N1             | <a href="#">PubChem[1]</a>                     |
| InChIKey          | VCEOKEOSVQLRNW-UHFFFAOYSA-N           | <a href="#">PubChem[1]</a>                     |

| Purity | Typically ≥97% (Commercial) | Commercial Supplier[\[2\]](#) |

Table 2: Spectroscopic Data Summary

| Spectroscopy        | Data                     | Source                          |
|---------------------|--------------------------|---------------------------------|
| <sup>1</sup> H NMR  | <b>Spectra available</b> | <a href="#">ChemicalBook[3]</a> |
| <sup>13</sup> C NMR | Spectra available        | <a href="#">ChemicalBook[3]</a> |
| IR                  | Spectra available        | <a href="#">ChemicalBook[3]</a> |

| Mass Spectrometry | Spectra available | [ChemicalBook\[3\]](#) |


Note: Specific peak assignments would require access to experimental spectra. The data provided indicates the availability of such spectra from specialized chemical data providers.

## Synthesis of 6-Chloroisooindolin-1-one

The synthesis of isoindolin-1-one derivatives can be achieved through various methods, including the reduction of cyclic imides or the intramolecular cyclization of benzamides.<sup>[4]</sup> A plausible and efficient pathway for the synthesis of **6-Chloroisooindolin-1-one** starts from 4-chlorophthalic acid.

The proposed workflow involves two main steps:

- Amidation/Imidation: Conversion of 4-chlorophthalic acid to 4-chlorophthalimide.
- Selective Reduction: Reduction of one of the carbonyl groups of the phthalimide to a methylene group to form the target lactam.



[Click to download full resolution via product page](#)

A proposed two-step synthesis workflow for **6-Chloroisooindolin-1-one**.

# Experimental Protocol: Synthesis from 4-Chlorophthalic Acid

This section details a generalized experimental methodology for the synthesis of **6-Chloroisooindolin-1-one** based on established chemical transformations.

## Step 1: Synthesis of 4-Chlorophthalimide from 4-Chlorophthalic Acid

- Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-chlorophthalic acid (1.0 eq) in excess thionyl chloride ( $\text{SOCl}_2$ ). Add a catalytic amount of N,N-dimethylformamide (DMF).
- Reaction: Heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases.
- Solvent Removal: Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure to yield crude 4-chlorophthaloyl chloride.
- Amidation: Carefully add the crude acid chloride portion-wise to a cooled ( $0\text{ }^\circ\text{C}$ ) concentrated aqueous solution of ammonium hydroxide ( $\text{NH}_4\text{OH}$ ).
- Imide Formation: Stir the resulting slurry vigorously. The intermediate diamide will cyclize to the imide upon heating. Heat the mixture to  $100\text{-}120\text{ }^\circ\text{C}$  to drive off water and ammonia, yielding 4-chlorophthalimide.
- Purification: The crude product can be purified by recrystallization from ethanol or water.

## Step 2: Selective Reduction to **6-Chloroisooindolin-1-one**

- Reaction Setup: In a round-bottom flask, dissolve the synthesized 4-chlorophthalimide (1.0 eq) in glacial acetic acid.
- Reduction: Add zinc dust (2-3 eq) portion-wise to the solution while stirring. The reaction is exothermic and may require cooling to maintain a temperature between  $60\text{-}80\text{ }^\circ\text{C}$ .
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

- Work-up: Once the reaction is complete, cool the mixture and filter to remove excess zinc and zinc salts.
- Extraction: Dilute the filtrate with water and neutralize carefully with a base (e.g., sodium bicarbonate). Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude **6-Chloroisooindolin-1-one** can be further purified by column chromatography or recrystallization.

## Hazards and Safety

According to GHS hazard statements, **6-Chloroisooindolin-1-one** is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).<sup>[1]</sup> Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-Chloro-2,3-dihydro-1H-isoindol-1-one | C8H6ClNO | CID 12496475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. 6-CHLOROISOINDOLIN-1-ONE(58083-59-3) 1H NMR [m.chemicalbook.com]
- 4. Isoindolinone synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [6-Chloroisooindolin-1-one chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281498#6-chloroisooindolin-1-one-chemical-structure-and-iupac-name]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)